3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester
Description
3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester is a halogenated indazole derivative featuring iodine at position 3, a methoxy group at position 5, and a methyl ester at position 6. Indazoles are heterocyclic aromatic compounds with a bicyclic structure, widely studied for their pharmacological and synthetic utility.
Structure
3D Structure
Properties
CAS No. |
1227270-54-3 |
|---|---|
Molecular Formula |
C10H9IN2O3 |
Molecular Weight |
332.09 g/mol |
IUPAC Name |
methyl 3-iodo-5-methoxy-1H-indazole-6-carboxylate |
InChI |
InChI=1S/C10H9IN2O3/c1-15-8-4-5-7(12-13-9(5)11)3-6(8)10(14)16-2/h3-4H,1-2H3,(H,12,13) |
InChI Key |
MFDCLAQHQIUGHQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(NN=C2C=C1C(=O)OC)I |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NN2)I)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the iodination of a suitable indazole precursor, followed by the introduction of the methoxy group and the esterification of the carboxylic acid group. The reaction conditions often involve the use of iodine reagents, methanol, and acidic or basic catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid.
Reduction: Formation of 3-Iodo-5-methoxy-(1H)indazole-6-carbinol.
Substitution: Formation of 3-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and methoxy group can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in halogen type, substituent positions, and functional groups. Key comparisons are outlined below:
Substituent Variations in Halogenated Indazoles
Key Structural and Functional Differences
Iodine’s polarizability may enhance intermolecular interactions in biological systems . Bromo analogs (e.g., 3-Bromo-5-methyl-(1H)indazole-6-carboxylic methyl ester) are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) than iodo derivatives, which are prone to dehalogenation under harsh conditions .
Substituent Position :
- Methoxy at position 5 (target compound) vs. methyl (3-Bromo-5-methyl analog): The methoxy group’s electron-donating nature enhances solubility and may influence binding affinity in enzyme inhibition studies, whereas methyl groups contribute to hydrophobicity .
- Ester position : Methyl 3-iodo-1H-indazole-5-carboxylate (ester at 5) vs. 6-carboxylate analogs. Positional isomerism affects electronic distribution and metabolic stability, with ester hydrolysis rates varying depending on steric accessibility .
Functional Group Impact :
- The methyl ester at position 6 is a common feature, serving as a hydrolyzable prodrug moiety or synthetic handle for further derivatization (e.g., saponification to carboxylic acids) .
Biological Activity
3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester is an indazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article reviews the compound's biological activity, synthesizing information from various studies to provide a comprehensive overview.
The compound's molecular formula is , with a molecular weight of approximately 304.1 g/mol. The presence of the iodo and methoxy groups enhances its solubility and bioavailability, making it suitable for pharmaceutical applications. It is synthesized through various methods, often involving the reaction of indazole derivatives with carboxylic acids and subsequent methylation processes .
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. Notably, research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, one study reported an IC50 value of 5.15 µM against K562 cells, demonstrating its potential as a selective anticancer agent with lower toxicity towards normal cells (IC50 = 33.2 µM) .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Selectivity Ratio (Normal/ Cancer) |
|---|---|---|
| K562 | 5.15 | 6.44 |
| HEK-293 | 33.2 | - |
The mechanism of action appears to involve inducing apoptosis in cancer cells through modulation of key apoptotic pathways. Specifically, the compound has been shown to increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2. This shift promotes cell death in a dose-dependent manner .
Mechanistic Insights
Further investigation into the mechanism of action reveals that this compound may disrupt the p53-MDM2 interaction, leading to increased p53 levels and subsequent activation of apoptotic pathways. Western blot analyses confirm that treatment with this compound results in upregulation of p53 and downregulation of MDM2, contributing to its antitumor efficacy .
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Leukemia Model : In a study involving K562 leukemia cells, treatment with varying concentrations of the compound resulted in a marked increase in apoptosis rates, with late apoptosis rates reaching up to 37.72% at higher doses .
- Breast Cancer Studies : Additional research on breast cancer cell lines has demonstrated similar apoptotic effects, indicating that this compound could be a promising candidate for further development in breast cancer therapeutics .
Future Directions
Given its promising biological activities, future research should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the detailed molecular pathways involved in its anticancer effects.
- Formulation Development : To improve delivery methods and enhance bioavailability for clinical applications.
Q & A
Q. What are the standard synthetic routes for preparing 3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester, and how do reaction conditions influence regioselectivity?
Methodological Answer: The compound can be synthesized via a multi-step sequence starting from substituted indazole precursors. A common approach involves:
- Cyclization : Azidocinnamate esters (e.g., methyl azidocinnamate derivatives) undergo thermal cyclization in xylene to form the indazole core .
- Iodination : Electrophilic iodination at the C3 position of 5-methoxyindazole intermediates using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid. Regioselectivity is influenced by the electron-donating methoxy group at C5, which directs iodination to the C3 position .
- Esterification : Methyl ester formation via alkylation of the carboxylic acid intermediate using methyl iodide and a base (e.g., K₂CO₃) in DMF .
Key Considerations : Reaction temperature, solvent polarity, and stoichiometry of iodinating agents must be optimized to minimize byproducts like diiodinated species.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Stretching vibrations for ester C=O (~1720 cm⁻¹) and carboxylic acid O-H (if present, ~2500–3300 cm⁻¹) .
- Mass Spectrometry :
Q. What are the solubility properties of this compound in common organic solvents, and how do these properties influence purification strategies?
Methodological Answer :
- High Solubility : In polar aprotic solvents (DMF, DMSO) due to the ester and carboxylic acid groups.
- Low Solubility : In non-polar solvents (hexane), enabling recrystallization for purification.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during the iodination step of 5-methoxy-indazole intermediates?
Methodological Answer :
- Catalyst Screening : Use Lewis acids like BF₃·Et₂O to enhance iodination efficiency at C3 .
- Solvent Effects : Polar solvents (acetic acid) stabilize the iodonium ion intermediate, reducing competing side reactions.
- Temperature Control : Maintain temperatures below 50°C to prevent over-iodination or decomposition .
Validation : Monitor reaction progress via TLC or LC-MS, comparing Rf values or mass signatures against known standards.
Q. What mechanistic insights explain the regioselective iodination at the C3 position versus other potential sites on the indazole ring?
Methodological Answer : The methoxy group at C5 acts as an electron-donating group, activating the indazole ring toward electrophilic substitution. Iodination favors the C3 position due to:
- Resonance Effects : The methoxy group directs electrophiles to the ortho/para positions relative to itself (C3 and C7). Steric hindrance at C7 (proximity to the N1-H) makes C3 more accessible .
- Computational Modeling : Density Functional Theory (DFT) studies can predict charge distribution and transition-state stability .
Q. How does the electron-donating methoxy group at C5 influence the reactivity of the indazole core in cross-coupling reactions?
Methodological Answer :
- Suzuki-Miyaura Coupling : The methoxy group increases electron density at C3, enhancing oxidative addition with palladium catalysts.
- Negishi Coupling : Steric effects from the methoxy group may slow transmetallation unless bulky ligands (e.g., SPhos) are used .
Experimental Design : Compare coupling yields using substituted indazoles (e.g., 5-H vs. 5-OCH₃) under identical conditions.
Q. What strategies resolve contradictions in reported melting points or spectral data across different studies?
Methodological Answer :
Q. How does pH affect the stability of the methyl ester group in aqueous solutions, and what decomposition products form under acidic/basic conditions?
Methodological Answer :
- Acidic Conditions (pH < 3) : Ester hydrolysis to 3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid, confirmed by loss of the methyl ester peak in ¹H NMR .
- Basic Conditions (pH > 10) : Saponification of the ester to the carboxylate anion, detectable via IR (loss of C=O stretch at ~1720 cm⁻¹) .
Mitigation : Store the compound in anhydrous environments at neutral pH .
Q. What computational methods predict the compound's reactivity in nucleophilic aromatic substitution reactions?
Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers and Fukui indices.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., C3) prone to nucleophilic attack .
Q. What in vitro models assess the compound's bioactivity, and how are structure-activity relationships interpreted?
Methodological Answer :
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to correlate substituent effects (e.g., iodine vs. bromine) with IC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
